2-Ethyl-5-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-fluorobenzonitrile is an aromatic organic compound with the molecular formula C9H8FN It is a derivative of benzonitrile, where the benzene ring is substituted with an ethyl group at the second position and a fluorine atom at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the halogen substitution reaction, where a precursor such as 2-ethyl-5-chlorobenzonitrile is reacted with a fluorinating agent like potassium fluoride in an aprotic polar solvent under elevated temperatures .
Industrial Production Methods: Industrial production of 2-Ethyl-5-fluorobenzonitrile may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-5-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride in aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-fluorobenzonitrile involves its interaction with specific molecular targets. The fluorine atom’s presence can significantly influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-5-nitrobenzonitrile
- 2-Bromo-5-fluorobenzonitrile
- 2-Fluorobenzonitrile
Comparison: 2-Ethyl-5-fluorobenzonitrile is unique due to the presence of both an ethyl group and a fluorine atom on the benzonitrile core. This combination imparts distinct chemical properties, such as altered reactivity and potential biological activity, compared to its analogs .
Eigenschaften
Molekularformel |
C9H8FN |
---|---|
Molekulargewicht |
149.16 g/mol |
IUPAC-Name |
2-ethyl-5-fluorobenzonitrile |
InChI |
InChI=1S/C9H8FN/c1-2-7-3-4-9(10)5-8(7)6-11/h3-5H,2H2,1H3 |
InChI-Schlüssel |
JHAOBOOXVRICBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.